(R)-ethyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-3-yl)propanoate
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Overview
Description
®-Ethyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluoro-substituted biphenyl group, which imparts unique chemical and physical properties. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-ethyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4’-fluoro-[1,1’-biphenyl]-3-carboxylic acid and ethylamine.
Formation of Intermediate: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with ethylamine to form the corresponding amide.
Reduction: The amide is reduced to the amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic resolution to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-ethyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the fluoro-substituted biphenyl group can be achieved using reducing agents such as sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, methanol.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with different functional groups.
Scientific Research Applications
®-Ethyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-ethyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(S)-Ethyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate: The enantiomer of the compound with different stereochemistry.
Ethyl 2-amino-3-(4’-chloro-[1,1’-biphenyl]-3-yl)propanoate: A similar compound with a chloro substituent instead of a fluoro group.
Ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate: A similar compound with a methyl substituent.
Uniqueness: ®-Ethyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific chiral configuration and the presence of a fluoro substituent, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-[3-(4-fluorophenyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-2-21-17(20)16(19)11-12-4-3-5-14(10-12)13-6-8-15(18)9-7-13/h3-10,16H,2,11,19H2,1H3/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIASSGGPCNNLKT-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC(=CC=C1)C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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